3-(Methylamino)-1,2-dihydroisoquinolin-1-one

Description

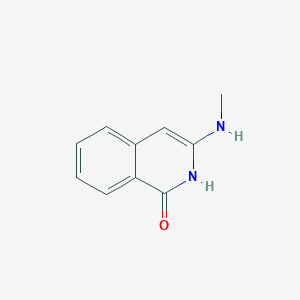

3-(Methylamino)-1,2-dihydroisoquinolin-1-one (CAS: 32901-19-2) is a substituted isoquinolinone derivative with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features a methylamino group (-NHCH₃) at the 3-position of the isoquinolinone scaffold, which consists of a bicyclic aromatic system fused with a ketone group (C=O) at position 1. Its structure is critical for interactions in medicinal chemistry, particularly in targeting enzymes or receptors due to the hydrogen-bonding capability of the amino group and the planar aromatic core .

No patents or literature studies directly evaluating its biological activity are reported, though structurally related analogs have been explored for anticancer and central nervous system (CNS) applications .

Properties

IUPAC Name |

3-(methylamino)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIHFSPKUCLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32901-19-2 | |

| Record name | 3-(methylamino)-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction efficiency and selectivity. Purification of the product typically involves crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

3-(Methylamino)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(methylamino)-1,2-dihydroisoquinolin-1-one with key analogs, focusing on structural features, physicochemical properties, and reported applications.

Structural and Functional Insights

Substituent Effects on Bioactivity: The methylamino group in the target compound provides a balance between hydrophilicity and steric hindrance, making it suitable for moderate membrane permeability . In contrast, morpholin-4-yl and dimethylamino analogs exhibit higher solubility but may face challenges in crossing the blood-brain barrier due to increased polarity . The 4-methylphenyl derivative (CAS: 75040-00-5) demonstrates significantly higher lipophilicity (logP ~3.5 estimated), favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility: Derivatives like 3-[(Hetarylmethyl)amino]isoquinolin-1(2H)-ones are synthesized via Buchwald-Hartwig amination or Ullmann coupling, suggesting similar routes for the target compound .

Biological Potential: While the target compound lacks direct biological data, 6-amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one (CAS: 136764-92-6) has shown preliminary anticancer activity, likely due to its hydroxyl and amino groups enabling DNA intercalation or topoisomerase inhibition . 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one may target G protein-coupled receptors (GPCRs) or ion channels, as morpholine derivatives are common in CNS drug design .

Biological Activity

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound this compound belongs to this family and has been studied for its potential therapeutic benefits.

Pharmacological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds derived from 3,4-dihydroisoquinoline have shown significant antiproliferative effects against various cancer cell lines. A notable example is compound 3b, which demonstrated selective antiproliferative activity against camptothecin-resistant leukemia cells and other cancer types while exhibiting a favorable selectivity index compared to normal cells .

2. Neuroprotective Effects

Research indicates that certain isoquinoline derivatives can enhance neuroprotection. For instance, compounds like 6a-1 and 6a-2 exhibited neuroprotective activity on corticosterone-injured PC12 cells, promoting cell survival and maturation with lower hepatotoxicity compared to established treatments like agomelatine .

3. Antimicrobial Properties

Isoquinoline derivatives have also been evaluated for their antimicrobial activities. Recent findings suggest that several synthesized compounds exhibit promising bactericidal and antifungal effects. For example, compound 13 showed notable bactericidal activity against various strains .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the molecular structure can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 7 | Enhanced potency against specific cancer cell lines |

| Introduction of difluoromethyl group | Increased selectivity for SIK2 and SIK3 isoforms |

| Replacement of morpholine moiety | Improved potency and selectivity against SIK1 |

These modifications highlight the importance of chemical structure in determining the efficacy and selectivity of isoquinoline derivatives.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. The methods often include:

- Condensation Reactions : Using appropriate aldehydes and amines to form the core isoquinoline structure.

- Functional Group Modifications : Employing techniques such as alkylation or acylation to introduce methylamino groups at specific positions on the isoquinoline scaffold.

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by Zheng et al. synthesized a series of dihydroisoquinoline derivatives and assessed their anticancer potential. Among these, compound 3b was particularly noted for its ability to inhibit growth in resistant cancer cell lines while maintaining low toxicity levels in normal cells .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective effects, compounds derived from the same scaffold were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that some derivatives not only improved cell viability but also enhanced neuronal differentiation .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(Methylamino)-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 6-amino-1,2-dihydroisoquinolin-1-one (a structural analog) with methylating agents like methyl chloride in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., DMAP) under anhydrous dioxane at reflux conditions . Yield optimization requires precise control of stoichiometry, reaction time (typically 6–12 hours), and purification via silica gel chromatography. Monitoring intermediates with thin-layer chromatography (TLC) is critical to minimize side products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify substituent positions and methylamino group integration, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for purity assessment. For example, in related dihydroisoquinolinone derivatives, ¹H NMR typically shows distinct peaks for the methylamino group (δ ~2.8–3.1 ppm) and the lactam carbonyl (δ ~165–170 ppm in ¹³C NMR) . High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) can assess purity >95%.

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data during characterization?

- Methodological Answer : Contradictions may arise from tautomerism or isotopic impurities. For instance, the lactam moiety in dihydroisoquinolinones can exhibit keto-enol tautomerism, altering NMR peak splitting. Validate by comparing experimental data with computational NMR predictions (e.g., DFT calculations) or using deuterated solvents to suppress exchange broadening. For MS conflicts, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species and rule out adducts (e.g., sodium/potassium clusters) .

Q. What strategies improve the solubility of this compound for in vitro pharmacological assays?

- Methodological Answer : Modify the compound’s physicochemical properties via salt formation (e.g., hydrochloride salts) or derivatization. For example, introducing hydrophilic groups (e.g., hydroxylmethyl, as seen in 5-(hydroxymethyl)-1,2-dihydroisoquinolin-1-one) enhances aqueous solubility . Alternatively, use co-solvents like DMSO (≤1% v/v) in buffer systems, ensuring compatibility with cell-based assays.

Q. How can computational methods predict the binding affinity of derivatives to acetylcholinesterase (AChE)?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1ACJ) to identify key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with Glu202). Validate with molecular dynamics simulations (≥100 ns) to assess binding stability. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area can prioritize derivatives for synthesis .

Q. What methodologies are suitable for studying metabolic stability in hepatic models?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, monitoring depletion over time via LC-MS/MS. Identify major metabolites using fragmentation patterns (e.g., methylamino group oxidation to hydroxylamine). Compare results with cytochrome P450 inhibition assays to pinpoint metabolic pathways .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting bioactivity results across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media, incubation time) and include positive controls (e.g., donepezil for AChE inhibition). Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity. For inconsistent IC₅₀ values, perform dose-response curves with ≥10 concentrations and nonlinear regression analysis .

Q. What steps mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement strict quality control for starting materials (e.g., 6-amino-1,2-dihydroisoquinolin-1-one purity ≥98%) and monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Optimize workup procedures (e.g., recrystallization solvents, gradient elution in HPLC) to isolate the product consistently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.